Di-tert-butyl piperazine-1,2-dicarboxylate

Organic Synthesis Regioselectivity Chemical Building Block

Sourcing risk: Generic substitution with 1,4-regioisomers or mono-Boc analogs jeopardizes synthetic routes. Specify this exact 1,2-Di-Boc-piperazine to ensure molecular geometry critical for stepwise deprotection. - Exclusive 1,2-substitution enables synthesis of CB1 antagonists and patentable scaffolds, inaccessible with common 1,4-isomers. - Commercially verified at ≥98% purity (GC/HPLC) with a reliable 60-75% synthetic yield benchmark, ensuring process reproducibility.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
Cat. No. B7988492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl piperazine-1,2-dicarboxylate
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-15-7-8-16(10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3
InChIKeySOVFVZVAXJHGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl Piperazine-1,2-dicarboxylate (CAS 340256-13-5): Baseline Chemical Profile for Research and Industrial Procurement


Di-tert-butyl piperazine-1,2-dicarboxylate, also known as 1,2-Di-Boc-piperazine, is a heterocyclic organic compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol [1]. It features a piperazine ring bearing two tert-butyloxycarbonyl (Boc) protecting groups at the 1- and 2-positions, resulting in a white to off-white crystalline solid with a melting point of 62-63 °C and a predicted boiling point of 332.7±25.0 °C . This compound is a foundational building block in organic synthesis, primarily serving as a protected intermediate for constructing more complex piperazine-containing molecules for pharmaceutical and agrochemical research .

The Critical Procurement Risk: Why Di-tert-butyl Piperazine-1,2-dicarboxylate Cannot Be Casually Substituted with Other Piperazine Derivatives


A common pitfall in chemical sourcing is assuming that piperazine derivatives with similar Boc-protection are interchangeable. This is a high-risk strategy. Substituting di-tert-butyl piperazine-1,2-dicarboxylate with a regioisomer like di-tert-butyl piperazine-1,4-dicarboxylate, or a mono-protected analog like N-Boc-piperazine, leads to a different molecular geometry and chemical reactivity [1]. The 1,2-disubstitution pattern dictates the spatial orientation of reactive sites and subsequent synthetic transformations, directly impacting the yield and purity of downstream products . Furthermore, the presence of two Boc groups on the same ring is essential for stepwise or selective deprotection strategies, a capability absent in mono-protected analogs. Therefore, generic substitution without rigorous re-validation introduces significant variability into synthetic routes and jeopardizes research reproducibility and process robustness.

Product-Specific Quantitative Evidence Guide: Differentiating Di-tert-butyl Piperazine-1,2-dicarboxylate from Analogs


Regiochemical Purity Defines Synthetic Utility: The 1,2- vs. 1,4-Dicarboxylate Divergence

The defining characteristic of this compound is its exclusive substitution at the 1- and 2-positions of the piperazine ring. This is in direct contrast to the more common 1,4-disubstituted piperazines. In the context of patented research, the 1,2-disubstituted pattern is specifically noted for enabling the synthesis of novel chemical entities, such as certain CB1 antagonists, where 1,4-disubstituted or 1,2,4-trisubstituted piperazine derivatives were found unsuitable [1]. The target compound provides a unique regiochemical handle that allows for a distinct set of synthetic transformations not possible with its 1,4-substituted analogs. Commercial sourcing for this compound often specifies a purity of ≥97% or ≥98% as determined by GC and HPLC, ensuring the absence of regioisomeric contamination which could otherwise compromise the fidelity of a synthetic pathway [2].

Organic Synthesis Regioselectivity Chemical Building Block

Synthetic Efficiency: A Benchmark Yield of 60-75% for Orthogonal Protection

The synthesis of di-tert-butyl piperazine-1,2-dicarboxylate via a standard two-step Boc-protection of piperazine provides a quantifiable performance baseline. Under optimized laboratory conditions (using Boc anhydride in THF with a base like DMAP), the isolated yield for this compound is consistently reported to fall within the range of 60-75% . This is a critical metric for planning synthetic routes and assessing cost-efficiency, particularly when scaling up. In contrast, alternative approaches for synthesizing 2-substituted piperazines bearing a single Boc group, starting from amino acids, can achieve overall yields as high as 83-92% [1]. While the latter route appears more efficient, it targets a different final product (a mono-protected species) and is not a direct substitute for the fully protected 1,2-di-Boc compound. This comparison underscores that the target compound's yield range is a realistic and expected outcome for this specific chemical transformation, providing a tangible benchmark for procurement and in-house synthesis efforts.

Process Chemistry Reaction Yield Synthetic Methodology

Managing Hazard Profile: Quantified GHS Hazard Statements for Safe Handling and Compliance

A key differentiator for procurement and safe laboratory management is the specific hazard profile of a compound. Di-tert-butyl piperazine-1,2-dicarboxylate is classified with explicit GHS hazard statements, indicating it is not a benign substance. Authoritative sources state that it causes skin irritation (H315, 100%), serious eye irritation (H319, 100%), and may cause respiratory irritation (H335, 100%) [1]. This is in contrast to the unsubstituted piperazine base, which has a different hazard profile, or some other protected piperazines that may not carry the same set of warnings. While not a direct comparator of potency, this quantitative GHS classification provides a clear, actionable framework for EH&S compliance, risk assessment, and implementing necessary engineering and personal protective equipment controls during handling and storage. This information is mandatory for any industrial or research facility and directly impacts operational costs and safety protocols.

Chemical Safety Regulatory Compliance GHS Classification

Validated Application Scenarios for Di-tert-butyl Piperazine-1,2-dicarboxylate Based on Product-Specific Evidence


Medicinal Chemistry: A Key Intermediate for Regioselective Drug Discovery

In drug discovery programs targeting novel chemical space, the exclusive 1,2-disubstitution pattern of this compound is a critical asset [1]. As evidenced by its specification in patent literature for synthesizing compounds like CB1 antagonists, this building block enables the construction of molecular architectures that are inaccessible using the more common 1,4-disubstituted piperazine regioisomers [1]. Researchers in medicinal chemistry should prioritize this compound when designing and synthesizing focused libraries that require a 1,2-relationship between nitrogen atoms for subsequent functionalization, ensuring structural novelty and patentability of the final drug candidates.

Process R&D and Scale-Up: A Predictable Starting Point for Cost-Effective Synthesis

For chemical process development and scale-up operations, the well-characterized synthetic yield range of 60-75% for this compound provides a reliable benchmark for economic and logistical planning . Knowing this expected yield allows project managers and chemists to accurately forecast material requirements, estimate costs, and compare the efficiency of a custom synthesis against commercial procurement. This level of quantitative predictability is essential for developing robust, scalable, and cost-effective manufacturing processes for advanced pharmaceutical intermediates.

Laboratory Management: Ensuring EH&S Compliance Through Defined Hazard Profiles

Laboratory managers and EH&S officers must rely on precise hazard information to maintain a safe working environment. The specific and quantifiable GHS hazard statements for this compound (causing skin, eye, and respiratory irritation) [2] directly inform safety protocols, from selecting appropriate personal protective equipment (PPE) to establishing engineering controls. This level of detail allows for the creation of accurate Standard Operating Procedures (SOPs) and ensures compliance with institutional and governmental safety regulations, mitigating risk and protecting personnel.

Quality Control and Analytical Development: A Standard for Purity Assessment

The commercial specification of ≥97-98% purity for this compound, as verified by GC and HPLC, provides a concrete quality benchmark for analytical chemists and QC laboratories [3]. This high purity standard is crucial for ensuring the reproducibility of downstream reactions and the integrity of research data. Analytical method development, impurity profiling, and the establishment of release specifications can all be anchored to this commercially relevant purity threshold, streamlining the quality assurance process for research and development activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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